![molecular formula C9H21NO2 B13297820 2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C9H21NO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 3-methylpentan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol typically involves the reaction of 3-methylpentan-2-amine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce secondary amines.
Scientific Research Applications
2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a potential ligand for receptor studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog with similar structural features but lacking the 3-methylpentan-2-yl group.
2-Amino-2-methyl-1,3-propanediol: Another analog with a methyl group instead of the 3-methylpentan-2-yl group.
Uniqueness
2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol is unique due to the presence of the 3-methylpentan-2-yl group, which can impart different physicochemical properties and biological activities compared to its simpler analogs. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-(3-methylpentan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H21NO2/c1-4-7(2)8(3)10-9(5-11)6-12/h7-12H,4-6H2,1-3H3 |
InChI Key |
RBEAVIPKMIJVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


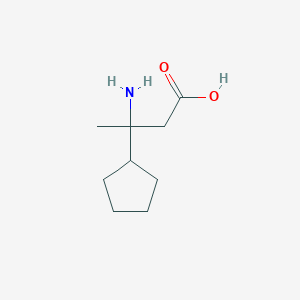
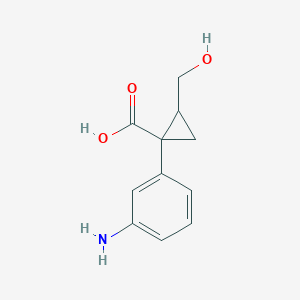
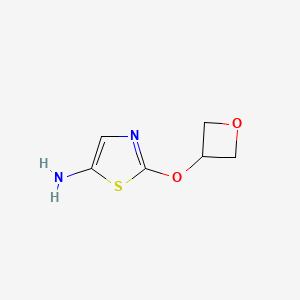



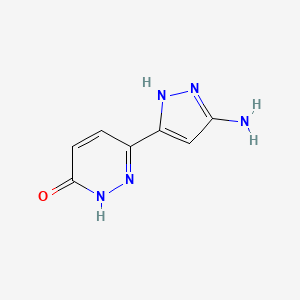
![3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13297786.png)
![2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13297788.png)
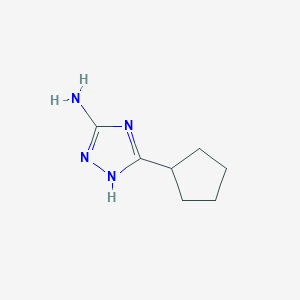

![5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13297817.png)
![N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide](/img/structure/B13297822.png)
![2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13297830.png)
